N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide
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Description
“N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide” is a complex organic compound that contains furan, thiophene, and carboxamide groups . The furan and thiophene groups are five-membered aromatic rings, with furan containing an oxygen atom and thiophene containing a sulfur atom . The carboxamide group is a functional group consisting of a carbonyl (C=O) and amine (NH2) subunit .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic methods, including UV-vis, FT-IR, LC-MS, 1H-NMR, and 13C-NMR . Theoretical studies can also provide information about structural properties such as bond lengths, bond angles, dihedral angles, and dipole moments .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex due to the presence of multiple reactive groups. The furan and thiophene rings can participate in electrophilic aromatic substitution reactions, while the carboxamide group can undergo various reactions such as hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the molecular weight can be determined using mass spectrometry . The compound’s solubility, melting point, and boiling point can be determined using standard laboratory methods .Future Directions
The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its mechanism of action in more detail . Additionally, its potential applications in various fields such as medicinal chemistry, material science, and industrial chemistry could be explored .
properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3S/c16-14(10-3-5-17-8-10)15-7-12-6-11(9-19-12)13-2-1-4-18-13/h1-6,8-9H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLJSYVFYQFJKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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